N-cyclododecylphenothiazine-10-carboxamide
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Overview
Description
N-cyclododecylphenothiazine-10-carboxamide is a compound with the molecular formula C25H32N2OS. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a cyclododecyl group attached to the nitrogen atom of the phenothiazine ring, and a carboxamide group at the 10th position of the phenothiazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclododecylphenothiazine-10-carboxamide typically involves the amidation of phenothiazine-10-carboxylic acid with cyclododecylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group . The reaction conditions often include the use of a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclododecylphenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the phenothiazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
N-cyclododecylphenothiazine-10-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar therapeutic potential.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclododecylphenothiazine-10-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The phenothiazine ring structure allows for binding to multiple targets, potentially leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Thioridazine: Another antipsychotic drug with a phenothiazine core.
Uniqueness
N-cyclododecylphenothiazine-10-carboxamide is unique due to the presence of the cyclododecyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives .
Properties
Molecular Formula |
C25H32N2OS |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-cyclododecylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C25H32N2OS/c28-25(26-20-14-8-6-4-2-1-3-5-7-9-15-20)27-21-16-10-12-18-23(21)29-24-19-13-11-17-22(24)27/h10-13,16-20H,1-9,14-15H2,(H,26,28) |
InChI Key |
CXAFHCNBBXDGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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